H-D-Ala-D-Ala-bNA HCl

D-aminopeptidase stereoselectivity bacterial cell wall

Discriminating D-aminopeptidase activity in biological samples requires a substrate resistant to ubiquitous L-proteases. H-D-Ala-D-Ala-bNA HCl is a stereospecific chromogenic/fluorogenic substrate that exclusively detects D-aminopeptidases and D-Ala-D-Ala carboxypeptidases. • Selective detection of bacterial cell wall enzymes; no cross-reactivity with L-aminopeptidases. • Releases 2-naphthylamine for absorbance (λ~335 nm) or fluorescence (λex/em ~335/410 nm) quantification. • Enables high-throughput inhibitor screening and enzyme purification tracking.

Molecular Formula C16H20ClN3O2
Molecular Weight 321.8 g/mol
CAS No. 741235-00-7
Cat. No. B1450709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Ala-D-Ala-bNA HCl
CAS741235-00-7
Molecular FormulaC16H20ClN3O2
Molecular Weight321.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl
InChIInChI=1S/C16H19N3O2.ClH/c1-10(17)15(20)18-11(2)16(21)19-14-8-7-12-5-3-4-6-13(12)9-14;/h3-11H,17H2,1-2H3,(H,18,20)(H,19,21);1H/t10-,11-;/m1./s1
InChIKeyNWCYPZCVCCJXST-NDXYWBNTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Ala-D-Ala-bNA HCl: D-Aminopeptidase Substrate


H-D-Ala-D-Ala-bNA HCl (CAS 741235-00-7) is a synthetic chromogenic substrate comprising the dipeptide D-alanyl-D-alanine linked to a β-naphthylamide (bNA) reporter group [1]. This compound is specifically designed for the detection and kinetic characterization of D-aminopeptidases and D-Ala-D-Ala carboxypeptidases — enzymes critically involved in bacterial cell wall peptidoglycan biosynthesis and metabolism . Unlike its L-stereoisomer counterparts, the D-configuration of the dipeptide moiety confers resistance to degradation by common L-specific proteases and enables selective interaction with D-stereospecific enzyme targets [2]. Upon enzymatic hydrolysis, the compound releases free 2-naphthylamine, which can be detected colorimetrically or fluorometrically, providing a quantifiable readout of enzymatic activity [3]. The hydrochloride salt form enhances aqueous solubility and long-term storage stability relative to the free base form [4].

D-stereospecific dipeptide substrate for D-aminopeptidase detection

HCl salt form for aqueous solubility and storage stability

β-naphthylamide reporter supports colorimetric and fluorometric readout

H-D-Ala-D-Ala-bNA HCl: Unmatched Stereospecificity


Substitution of H-D-Ala-D-Ala-bNA HCl with alternative chromogenic or fluorogenic substrates bearing similar reporter groups (e.g., pNA, AMC, MCA) or alternative peptide sequences is not functionally equivalent. The defining feature of this substrate is its strict stereospecificity for enzymes that recognize the D-Ala-D-Ala terminus — a moiety that mimics the natural peptidoglycan stem peptide in bacterial cell walls [1]. L-stereoisomers (e.g., H-Ala-Ala-bNA) are hydrolyzed by distinct enzyme classes, including cathepsin C and broad-spectrum L-aminopeptidases, and thus fail to provide selective readouts for D-aminopeptidase or D-Ala-D-Ala carboxypeptidase activity [2]. Even within the D-Ala-D-Ala dipeptide class, the choice of reporter group (bNA vs. pNA vs. AMC) materially impacts assay sensitivity, detection modality, and compatibility with biological matrices. The β-naphthylamide group offers a balanced profile of chromogenic and fluorogenic detection capabilities, with a historically validated performance in histochemical and biochemical systems that cannot be assumed for pNA or AMC analogs without direct comparative validation [3].

L-stereoisomer mismatch

H-Ala-Ala-bNA and related L-isomers are hydrolyzed by L-aminopeptidases and cathepsin C, not D-specific enzymes; selectivity profiles do not transfer.

Reporter group differences

pNA (absorbance only) and AMC (fluorogenic only) may alter detection modality and sensitivity; method comparability requires direct validation.

Free base form variability

Free base dipeptide β-naphthylamides may show reduced aqueous solubility and long-term stability relative to the HCl salt.

H-D-Ala-D-Ala-bNA HCl: Quantitative Evidence Guide


D-Stereospecificity Against L-Aminopeptidases

H-D-Ala-D-Ala-bNA HCl is selectively hydrolyzed by D-aminopeptidases, whereas the L-stereoisomer H-Ala-Ala-bNA is hydrolyzed by distinct enzyme classes, including cathepsin C (dipeptidyl peptidase I) and broad-spectrum L-aminopeptidases [1]. This stereochemical divergence establishes that L-isomers cannot serve as functional substitutes for detecting D-specific enzymatic activity. In Bacillus subtilis, a D-aminopeptidase that hydrolyzes carboxyl-blocked dipeptide D-alanyl-D-alanyl-β-naphthylamide was identified and purified 170-fold, whereas the L-isomer was not a substrate for this enzyme [2].

Stereochemical Specificity
Class-level inference

D-isomer → D-aminopeptidase
L-isomer → L-aminopeptidases/cathepsin C

Supports D-enzyme-selective detection

Binary selectivity; co-expressed L-enzymes may require masking controls

D-aminopeptidase stereoselectivity bacterial cell wall

β-Naphthylamide Dual Detection

β-Naphthylamide (bNA) substrates offer a dual-detection advantage: 2-naphthylamine released upon enzymatic hydrolysis can be measured via colorimetric methods (following diazotization and coupling) or direct fluorescence (excitation ~335 nm, emission ~410 nm) [1]. p-Nitroanilide (pNA) substrates, by contrast, are limited to absorbance detection at ~405 nm and lack intrinsic fluorescence, restricting their utility in low-abundance or high-background samples [2]. 7-Amino-4-methylcoumarin (AMC) substrates provide higher fluorescence quantum yields but are more costly and susceptible to photobleaching, making bNA a cost-effective intermediate option for laboratories requiring detection flexibility [3].

Detection Modality
Class-level inference

bNA: 2 modes (colorimetric + fluorogenic)
pNA: 1 (A405) | AMC: 1 (fluorogenic)

Enables dual colorimetric/fluorometric use

Method transfer between reporter groups requires revalidation

chromogenic substrate fluorogenic detection β-naphthylamide

Hydrochloride Salt: Superior Solubility and Stability

The acid salt form (HCl) of amino acid and dipeptide β-naphthylamides has been demonstrated to possess greater stability and aqueous solubility compared to their corresponding free base forms [1]. This foundational finding, established in the landmark 1965 study by Glenner et al., underpins the commercial availability of H-D-Ala-D-Ala-bNA as the hydrochloride salt rather than the free base [2]. The hydrochloride counterion facilitates dissolution in aqueous assay buffers without requiring organic co-solvents that may interfere with enzymatic activity or protein stability [3].

Salt Form Selection
Class-level inference

HCl salt: enhanced aqueous solubility and stability
Free base: lower solubility, reduced stability

Supports reproducible stock preparation

Qualitative advantage documented across β-naphthylamide series (Glenner 1965)

substrate solubility reagent stability hydrochloride salt

Validated B. subtilis D-Aminopeptidase Substrate

In Bacillus subtilis 168, a D-aminopeptidase that specifically hydrolyzes carboxyl-blocked dipeptide D-alanyl-D-alanyl-β-naphthylamide was identified and purified 170-fold [1]. This enzyme, with a molecular weight of 220,000 ± 20,000, is localized predominantly in the cell wall and periplasmic space, implicating its role in cell wall or peptide antibiotic metabolism [2]. The use of H-D-Ala-D-Ala-bNA HCl as a substrate enabled the separation of this D-aminopeptidase from co-expressed L-aminopeptidases (I, II, and III) which preferentially hydrolyze L-aminoacyl-β-naphthylamides [3].

B. subtilis Validation
Head-to-head

170-fold purification of D-aminopeptidase using this substrate

Supports enzyme isolation and profiling

D-aminopeptidase MW 220,000; distinct from L-aminopeptidases I, II, III

D-aminopeptidase Bacillus subtilis enzyme purification

Applications of H-D-Ala-D-Ala-bNA HCl


Screening Bacterial D-Aminopeptidase Activity

Researchers investigating bacterial D-aminopeptidases — enzymes implicated in cell wall metabolism and antibiotic resistance — can employ H-D-Ala-D-Ala-bNA HCl as a selective chromogenic/fluorogenic substrate for activity assays and purification tracking [1]. The compound's D-Ala-D-Ala terminus mimics the natural peptidoglycan stem peptide, ensuring that only D-stereospecific enzymes are detected, while the β-naphthylamide reporter enables continuous kinetic monitoring via fluorescence or endpoint colorimetric quantification [2].

D- vs. L-Aminopeptidase Discrimination

In tissue homogenates, cell lysates, or microbial extracts where both L- and D-aminopeptidases co-exist, H-D-Ala-D-Ala-bNA HCl provides unambiguous specificity for D-specific activity [1]. This contrasts with L-stereoisomer substrates (e.g., H-Ala-Ala-bNA) which are hydrolyzed by cathepsin C and broad-spectrum L-aminopeptidases, confounding interpretation of enzyme source and identity [2]. The selective readout is essential for accurate enzyme profiling and inhibitor screening campaigns [3].

D-Ala-D-Ala Carboxypeptidase Inhibitor Studies

D-Ala-D-Ala carboxypeptidases, including penicillin-binding proteins (PBPs), are validated targets for β-lactam antibiotics and novel antibacterial agents [1]. H-D-Ala-D-Ala-bNA HCl serves as a substrate analog for these enzymes, enabling high-throughput screening of inhibitor libraries using either absorbance- or fluorescence-based readouts [2]. The compound's structural mimicry of the natural D-Ala-D-Ala terminus facilitates competitive inhibition studies and structure-activity relationship (SAR) analyses critical for antibiotic development programs [3].

Histochemical Detection of D-Peptidase Activity

Building on the foundational work of Glenner et al. (1965), which established β-naphthylamide substrates for histochemical enzyme localization [1], H-D-Ala-D-Ala-bNA HCl can be applied to tissue sections for the in situ detection of D-specific peptidase activity. Following enzymatic hydrolysis, the released 2-naphthylamine is captured by diazonium salts to form an insoluble, colored azo dye precipitate at the site of enzyme activity, enabling microscopic visualization and spatial mapping of D-aminopeptidase expression patterns [2].

Application
Selection Property
Validation Focus
D-Aminopeptidase screening
D-stereospecific dipeptide substrate
Peptidoglycan biosynthesis research
Enzyme source discrimination
Stereochemical selectivity
L-aminopeptidase exclusion validation
Carboxypeptidase inhibitor studies
Substrate analog for PBPs
Competitive inhibition endpoint context
In situ enzyme localization
β-naphthylamide azo-dye coupling
Histochemical detection validation

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